Inhibitory Potency Against Aminopeptidase N (APN/CD13)
Derivatives based on the (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid scaffold demonstrate potent inhibition of aminopeptidase N (APN/CD13), an enzyme implicated in tumor invasion. A specific derivative, compound 7e, showed an IC50 value of 1.26 ± 0.01 μM against APN from porcine kidney [1]. This activity was 2.0-fold more potent than the positive control, bestatin, which had an IC50 of 2.55 ± 0.11 μM in the same assay [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative compound 7e: 1.26 ± 0.01 μM |
| Comparator Or Baseline | Bestatin: 2.55 ± 0.11 μM |
| Quantified Difference | 2.0-fold lower IC50 (higher potency) for derivative 7e |
| Conditions | In vitro enzymatic assay using APN from porcine kidney |
Why This Matters
This demonstrates a quantifiable advantage of the core scaffold over a known APN inhibitor, supporting its procurement for developing novel anti-metastatic agents.
- [1] Zhang, X., Zhang, L., Zhang, J., Feng, J., Yuan, Y., Fang, H., & Xu, W. (2013). Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 545–551. View Source
